molecular formula C8H10O B094473 2,2,2-Trideuterio-1-phenylethanol CAS No. 17537-32-5

2,2,2-Trideuterio-1-phenylethanol

Cat. No. B094473
CAS RN: 17537-32-5
M. Wt: 125.18 g/mol
InChI Key: WAPNOHKVXSQRPX-FIBGUPNXSA-N
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Description

2,2,2-Trideuterio-1-phenylethanol is a deuterated analog of 2-phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance. 2-PE is widely used in the cosmetic, perfume, and food industries. The deuterated version would have similar chemical properties but with the presence of deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in the molecule. This substitution can be useful in various scientific studies, such as nuclear magnetic resonance (NMR) spectroscopy, where the deuterium can act as a non-radioactive label to track chemical processes or to reduce the exchange with protium in certain experimental conditions .

Synthesis Analysis

The synthesis of deuterated compounds typically involves the use of deuterium-labeled reagents or solvents. In the case of 2,2,2-Trideuterio-1-phenylethanol, a potential synthesis route could involve the deprotonation of a related compound, such as pentaphenylethane, followed by deuteration with a deuterium-labeled reagent like CD3OD. This method is suggested by the synthesis of 2-deuteropentaphenylethane as described in the literature . However, the specific synthesis of 2,2,2-Trideuterio-1-phenylethanol is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of 2-phenylethanol and its analogs can be studied using X-ray crystallography and spectroscopy. For example, the structure of 1,1,2,2-tetraphenylethane-1,2-diol and its molecular inclusion complex with dimethylsulphoxide (DMSO) has been elucidated using X-ray crystallography . Similarly, the conformational analysis of 1,1,2-tribromo-2-phenylethane provides insights into the rotational isomers and the orientation of the phenyl group in relation to the vicinal carbon-bromine bonds . These studies contribute to the understanding of the molecular structure and conformational dynamics of phenylethane derivatives, which would be relevant to 2,2,2-Trideuterio-1-phenylethanol.

Chemical Reactions Analysis

The chemical reactions involving 2-phenylethanol and its derivatives can be complex, as indicated by the study of specific and nonspecific interactions in 2-phenylethanol and its 1:1 complex with argon . The research demonstrates that the gauche structure of 2-phenylethanol is the most abundant, which is stabilized by an intramolecular pi-hydrogen bond. The presence of deuterium in 2,2,2-Trideuterio-1-phenylethanol would likely affect the reaction dynamics and the strength of hydrogen bonding due to the isotope effect, which could be an area of interest for further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylethanol have been investigated through various spectroscopic techniques. For instance, UV-UV and IR-UV ion-dip spectroscopy, coupled with ab initio computation, have been used to study the structures of 2-phenylethanol and its hydrated complexes . These studies reveal the presence of intramolecular hydrogen bonding and the effects of water complexation on the molecular conformation. The deuterated version, 2,2,2-Trideuterio-1-phenylethanol, would exhibit similar properties, but the replacement of hydrogen with deuterium could lead to differences in vibrational spectra and bonding interactions due to the heavier mass of deuterium.

Scientific Research Applications

  • Mass Spectrometry Applications : The mass spectra of 1-phenylethanol and its deuterated analogues, including 2,2,2-Trideuterio-1-phenylethanol, provide insights into the molecular ion composition and fragmentation patterns. These studies are crucial for understanding the structural and electronic properties of these compounds (Nibbering & Boer, 1968).

  • Stereochemistry in Chemical Reactions : Research on the reduction of 1-phenylethanol by boron trifluoride-triethylsilane systems, including its deuterated forms, sheds light on the kinetic hydrogen-deuterium isotope effects and the stereochemistry of these reactions (Smonou & Orfanopoulos, 1988).

  • Biotechnological Production : Studies have been conducted on the biotechnological production of 2-phenylethanol, an important aromatic alcohol with a rose-like fragrance. These investigations focus on microbial transformation processes as an environmentally friendly and "natural" method of production (Hua & Xu, 2011).

  • Molecular Shape Determination : The shape of molecules like 2-phenylethanol has been determined using Stark-modulated free jet microwave spectroscopy. This research is pivotal for understanding the conformational properties of such compounds (Godfrey, Jorissen, & Brown, 1999).

  • Chemical Synthesis Methods : Research into the preparation of deuteriated 1-phenylethanols, including 2,2,2-Trideuterio-1-phenylethanol, through reductive dehalogenation, highlights methods for achieving high isotopic purity and yield in chemical synthesis (Tashiro, Mataka, Nakamura, & Nakayama, 1988).

  • Conformational Studies and Hydration Effects : Investigations into the conformations of 2-phenylethanol and its hydrated complexes using spectroscopy techniques provide valuable information about the molecular structure and interactions with water (Mons, Robertson, Snoek, & Simons, 1999).

  • Kinetic Isotope Effects in Oxidation Reactions : Studies on the oxidation reactions of compounds like 2,2,2-Trideuterio-1-phenylethanol reveal significant kinetic deuterium isotope effects, suggesting hydrogen-transfer mechanisms with tunneling (Thibblin, 1995).

properties

IUPAC Name

2,2,2-trideuterio-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575820
Record name 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trideuterio-1-phenylethanol

CAS RN

17537-32-5
Record name α-(Methyl-d3)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17537-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17537-32-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YS Angelis, I Smonou - Journal of Chemical Research, 2000 - journals.sagepub.com
The reduction of methyl (S)-(+)-mandelate, 1, produces the expected 2-phenylethanol, 3, and the unexpected optically pure 1-phenylethanol, 6, by a stereospecific oxygen atom …
Number of citations: 3 journals.sagepub.com
MM Kreevoy, BM Eisen - The Journal of Organic Chemistry, 1963 - ACS Publications
Secondary isotope effects on the rate of acid-induced deoxymercuration of 2-phenyl-2-methoxyethylmercuric iodide havebeen studied. Deuterium substitution at the 2-carbon gives kn/…
Number of citations: 23 pubs.acs.org
J Dunne - 2021 - era.ed.ac.uk
Transition metal-catalysed reactions are ubiquitous in chemical processes. Their applications in small-molecule activation are observed across a range of industries however there are …
Number of citations: 2 era.ed.ac.uk

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